N-methyl-1H-1,2,3-benzotriazole-5-carboxamide
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Description
“N-methyl-1H-1,2,3-benzotriazole-5-carboxamide” is a chemical compound with the CAS Number: 957494-31-4 . It has a molecular weight of 176.18 and is typically in the form of a powder .
Molecular Structure Analysis
The InChI code for “N-methyl-1H-1,2,3-benzotriazole-5-carboxamide” is1S/C8H8N4O/c1-9-8(13)5-2-3-6-7(4-5)11-12-10-6/h2-4H,1H3,(H,9,13)(H,10,11,12)
. The InChI key is FQVIETWSZAGFSK-UHFFFAOYSA-N
. Physical And Chemical Properties Analysis
“N-methyl-1H-1,2,3-benzotriazole-5-carboxamide” is a powder that is stored at room temperature .Scientific Research Applications
Biotransformation and Environmental Persistence
Benzotriazole derivatives like N-methyl-1H-1,2,3-benzotriazole-5-carboxamide are noted for their presence as micropollutants in the aquatic environment. Research has highlighted their use as corrosion inhibitors and delved into the biological degradation mechanisms in wastewater treatment processes. Notably, 1H-benzotriazole and its derivatives have been subjected to aerobic biological degradation studies, revealing their partial persistence and transformation into various byproducts, indicating a range of possible biodegradation pathways including oxidation and hydroxylation. This research underscores the environmental relevance of these transformation products, particularly in the context of biological wastewater treatment and their potential ecological impact (Huntscha et al., 2014).
Synthesis of Derivatives and Chemical Reactions
N-methyl-1H-1,2,3-benzotriazole-5-carboxamide and related compounds have been central to various synthesis processes. They've been used as efficient reagents for the preparation of mono- and N,N-disubstituted ureas under mild conditions, hinting at their potential utility in solid-phase work and possible applications in creating a wide array of chemical compounds (Katritzky et al., 2003). Moreover, these compounds have facilitated the synthesis of bioactive thiazolidine derivatives, which have shown promising antimicrobial, antituberculosis, and anti-inflammatory activities, thereby expanding their utility in the field of medicinal chemistry (Samadhiya et al., 2012).
Photolytic Degradation and Environmental Impact
The environmental fate of benzotriazole derivatives, including photolytic degradation under sunlight, has been a subject of study. These compounds, commonly found as corrosion inhibitors, have been shown to undergo photolysis in natural waters, leading to the formation of various transformation products. Understanding the half-lives, quantum yields, and photolysis pathways of these compounds is crucial for assessing their environmental impact, especially considering their widespread use and persistence in aquatic ecosystems (Weidauer et al., 2016).
properties
IUPAC Name |
N-methyl-2H-benzotriazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O/c1-9-8(13)5-2-3-6-7(4-5)11-12-10-6/h2-4H,1H3,(H,9,13)(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVIETWSZAGFSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=NNN=C2C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1H-1,2,3-benzotriazole-5-carboxamide |
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